molecular formula C23H21N3O4S2 B2590130 ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 851130-34-2

ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2590130
CAS No.: 851130-34-2
M. Wt: 467.56
InChI Key: ZOWJMKOOPZQAHA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms

Mechanism of Action

Target of Action

The primary target of the compound ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, also known as GNF-Pf-2633, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound GNF-Pf-2633 interacts with its target, the transporter PfMFR3, and induces resistance to the compound itself as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-2633 may interfere with the normal function of the transporter, leading to changes in the parasite’s sensitivity to certain antimalarial compounds .

Biochemical Pathways

The compound GNF-Pf-2633 affects the mitochondrial transport pathways in the malaria parasite Plasmodium falciparum . The mutations in pfmfr3 provided no protection against compounds that act in the food vacuole or the cytosol . This suggests that GNF-Pf-2633 specifically affects mitochondrial pathways.

Pharmacokinetics

It is known that resistance to gnf-pf-2633 and other compounds with a similar mechanism of action can emerge in parasites exposed to sublethal concentrations of these compounds .

Result of Action

The action of GNF-Pf-2633 results in decreased sensitivity to the compound itself and other antimalarial compounds with a mitochondrial mechanism of action in parasites with mutations in pfmfr3 . This suggests that GNF-Pf-2633 may have a role in modulating drug resistance in malaria parasites .

Action Environment

The efficacy and stability of GNF-Pf-2633 can be influenced by various environmental factors, such as the presence of other antimalarial compounds and the genetic background of the parasites . For instance, parasites from different genetic backgrounds can develop different levels of resistance to GNF-Pf-2633 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the sulfanyl group, and subsequent functionalization to introduce the ethyl ester and amide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into the compound’s mechanism of action and biological targets can lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties may be exploited in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

Ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-29-23(28)17-14-8-6-10-16(14)32-21(17)26-20(27)12(2)31-22-19-18(24-11-25-22)13-7-4-5-9-15(13)30-19/h4-5,7,9,11-12H,3,6,8,10H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWJMKOOPZQAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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